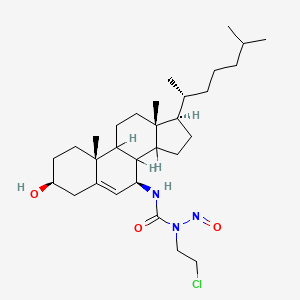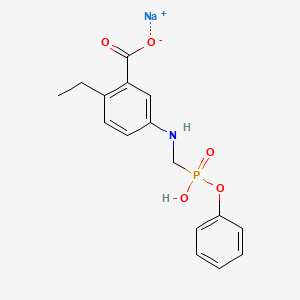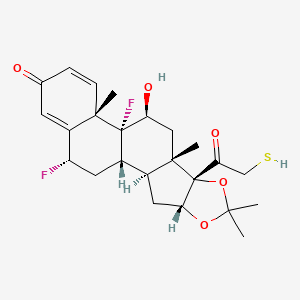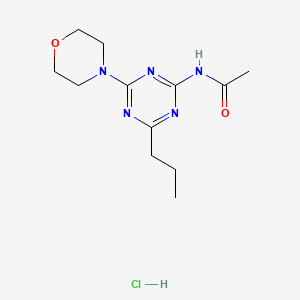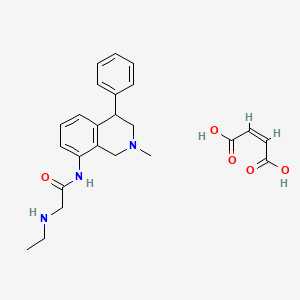
8-(((Ethylamino)acetyl)amino)-4-phenyl-1,2,3,4-tetrahydroisoquinoline maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(((Ethylamino)acetyl)amino)-4-phenyl-1,2,3,4-tetrahydroisoquinoline maleate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethylamino group, a phenyl group, and a tetrahydroisoquinoline core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(((Ethylamino)acetyl)amino)-4-phenyl-1,2,3,4-tetrahydroisoquinoline maleate typically involves multiple steps. One common method includes the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Ethylamino Group: This step involves the reaction of the tetrahydroisoquinoline core with ethylamine under controlled conditions.
Acetylation: The ethylamino group is then acetylated using acetic anhydride or acetyl chloride.
Formation of the Maleate Salt: Finally, the compound is reacted with maleic acid to form the maleate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
8-(((Ethylamino)acetyl)amino)-4-phenyl-1,2,3,4-tetrahydroisoquinoline maleate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethylamino and phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted tetrahydroisoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
8-(((Ethylamino)acetyl)amino)-4-phenyl-1,2,3,4-tetrahydroisoquinoline maleate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 8-(((Ethylamino)acetyl)amino)-4-phenyl-1,2,3,4-tetrahydroisoquinoline maleate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-(((Methylamino)acetyl)amino)-4-phenyl-1,2,3,4-tetrahydroisoquinoline maleate
- 8-(((Propylamino)acetyl)amino)-4-phenyl-1,2,3,4-tetrahydroisoquinoline maleate
- 8-(((Butylamino)acetyl)amino)-4-phenyl-1,2,3,4-tetrahydroisoquinoline maleate
Uniqueness
8-(((Ethylamino)acetyl)amino)-4-phenyl-1,2,3,4-tetrahydroisoquinoline maleate is unique due to its specific ethylamino group, which can influence its chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
91454-23-8 |
|---|---|
Molekularformel |
C24H29N3O5 |
Molekulargewicht |
439.5 g/mol |
IUPAC-Name |
(Z)-but-2-enedioic acid;2-(ethylamino)-N-(2-methyl-4-phenyl-3,4-dihydro-1H-isoquinolin-8-yl)acetamide |
InChI |
InChI=1S/C20H25N3O.C4H4O4/c1-3-21-12-20(24)22-19-11-7-10-16-17(13-23(2)14-18(16)19)15-8-5-4-6-9-15;5-3(6)1-2-4(7)8/h4-11,17,21H,3,12-14H2,1-2H3,(H,22,24);1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI-Schlüssel |
GICCBFACEJZQLQ-BTJKTKAUSA-N |
Isomerische SMILES |
CCNCC(=O)NC1=CC=CC2=C1CN(CC2C3=CC=CC=C3)C.C(=C\C(=O)O)\C(=O)O |
Kanonische SMILES |
CCNCC(=O)NC1=CC=CC2=C1CN(CC2C3=CC=CC=C3)C.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


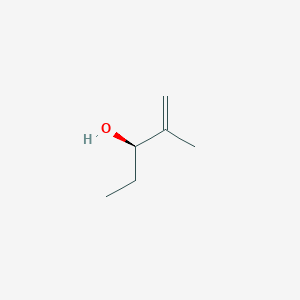
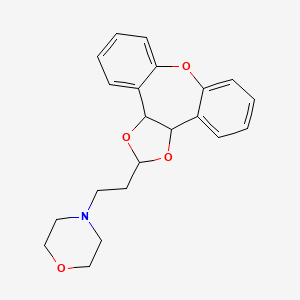
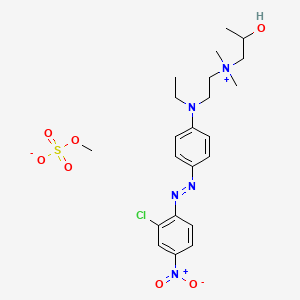
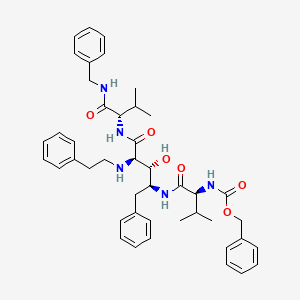
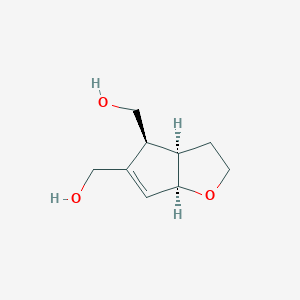
![acetic acid;hexanedioic acid;N-[2-(2-hydroxyethylamino)ethyl]octadecanamide;urea](/img/structure/B12773053.png)
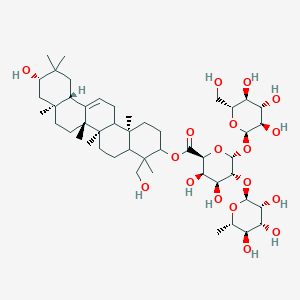
![[3-(3-phenoxypropylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12773070.png)
